methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate
Description
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate is a carbamate derivative characterized by a 4-bromobenzyl group and a methyl-substituted carbamate moiety. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and functional versatility.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H12BrNO2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
PZKVCFUVQULRDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate typically involves the reaction of methyl isocyanate with 4-bromobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Methyl isocyanate and 4-bromobenzylamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Methyl isocyanate is slowly added to a solution of 4-bromobenzylamine in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and efficiency, using automated equipment and continuous flow reactors. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents, such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Potential Drug Development :
- The structural properties of methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate position it as a lead compound in drug development, particularly targeting specific biological pathways. Its unique bromophenyl group may enhance membrane permeability and biological activity, making it a candidate for neuropharmacological studies.
-
Neurotoxicology :
- Research indicates that compounds with similar structures exhibit neurotoxic effects, suggesting that this compound may interact with neurotransmitter receptors or enzymes. Understanding these interactions is crucial for evaluating safety and efficacy in potential therapeutic applications.
- Inhibitory Activity :
Agricultural Applications
- Insecticidal Properties :
- Environmental Impact Studies :
Case Studies and Research Findings
- Toxicity Studies :
- Bioremediation Potential :
Mechanism of Action
The mechanism of action of methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, in the case of its use as a pesticide, the compound may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity and π-stacking in the target compound, impacting pharmacokinetics .
Synthetic Flexibility: Carbamates with amino acid moieties () demonstrate modular synthesis routes, allowing for tailored bioactivity .
Biological Activity
Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has a molecular formula of C₉H₁₀BrN₃O₂ and a molecular weight of approximately 258.11 g/mol. The compound is synthesized through the reaction of methyl isocyanate with 4-bromobenzylamine under controlled conditions, typically in an inert atmosphere to prevent side reactions. The synthesis can be summarized as follows:
- Reactants : Methyl isocyanate and 4-bromobenzylamine.
- Reaction Conditions : Conducted at 0-5°C in dichloromethane.
- Procedure : Methyl isocyanate is added slowly to a solution of 4-bromobenzylamine, stirred for several hours, followed by filtration and purification.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals . This inhibition can lead to increased levels of acetylcholine at synaptic junctions, resulting in neurotoxic effects in pests, making it a candidate for use as an insecticide.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit varying degrees of inhibitory activity against AChE and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives can achieve IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) significantly lower than established drugs like rivastigmine .
| Compound Name | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | ~501 | - |
| Selected Thio-carbamates | ≤89.7 | >10 |
Case Studies and Research Findings
- Neurotoxicity Assessment : A study assessed the neurotoxic effects of this compound on adult male rats. The findings indicated significant alterations in behavior and neurological function following exposure, underscoring the compound's potential as a neurotoxin .
- Pesticidal Efficacy : In agricultural applications, this compound has demonstrated effectiveness against various insect pests. Its lipophilicity, enhanced by the bromophenyl group, improves membrane permeability, facilitating greater bioavailability within target organisms.
- Anticancer Potential : Preliminary research has suggested that this compound may possess anticancer properties. In vitro studies indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using chloroformate intermediates. For example, methyl chloroformate can react with N-[(4-bromophenyl)methyl]-N-methylamine in the presence of a base like triethylamine. Optimization involves adjusting reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios to maximize yield (70–85%) . Purity is confirmed by TLC and recrystallization from ethanol/water mixtures.
Q. How is the structural integrity of this carbamate validated in synthetic workflows?
- Methodological Answer : Routine characterization includes H/C NMR to confirm the methyl carbamate group (e.g., H NMR: δ 3.65 ppm for N–CH, δ 4.35 ppm for Ar–CH–N) and bromophenyl signals (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+Na] at m/z 312.05) . IR spectroscopy identifies carbamate C=O stretches (~1700 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) often arise from assay variability. Standardized protocols (e.g., fixed pH, temperature, and cell lines) and controls (e.g., positive inhibitors like staurosporine) are critical. Statistical validation (ANOVA with post-hoc tests) minimizes false positives . Replicating studies across labs using shared compound batches (e.g., ≥95% purity by HPLC) enhances reproducibility .
Q. How can computational modeling predict the environmental fate or metabolic stability of this carbamate?
- Methodological Answer : Density Functional Theory (DFT) calculates hydrolysis pathways (e.g., base-catalyzed cleavage of the carbamate group) and predicts metabolites. Lipophilicity (logP ~2.8) and metabolic stability are modeled using software like Schrödinger’s QikProp. Environmental persistence is assessed via EPI Suite, estimating half-lives in soil/water .
Q. What advanced techniques elucidate interactions between this compound and biological targets?
- Methodological Answer : X-ray crystallography (e.g., co-crystallization with acetylcholinesterase) reveals binding modes . Surface Plasmon Resonance (SPR) measures binding kinetics (), while molecular docking (AutoDock Vina) identifies key residues (e.g., π-π stacking with Trp86 in AChE) . Fluorescence quenching assays quantify protein-ligand affinity .
Contradiction Analysis
- Synthesis Yield Variability : Lower yields (<50%) reported in non-polar solvents (e.g., toluene) versus polar aprotic solvents (THF, 75%) highlight solvent-dependent reactivity. Optimization requires balancing solubility and reaction kinetics .
- Bioactivity Inconsistencies : Discrepancies in IC values (e.g., 10 µM vs. 25 µM for AChE inhibition) may stem from enzyme sources (human vs. electric eel). Cross-validation with standardized enzyme preparations is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
